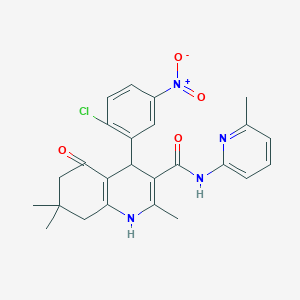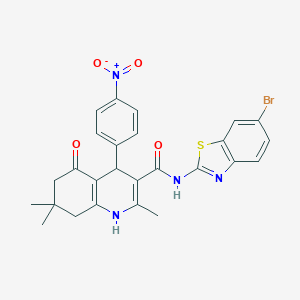![molecular formula C22H17N3OS2 B304287 4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304287.png)
4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine is a compound that has garnered significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a phenothiazine moiety, which is known to exhibit various biological activities.
作用機序
The mechanism of action of 4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets, including DNA, proteins, and enzymes. The phenothiazine moiety in the compound is known to exhibit intercalating properties, which allows it to insert itself between the base pairs of DNA, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, scavenge free radicals, and generate singlet oxygen upon irradiation. It has also been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development.
実験室実験の利点と制限
One of the main advantages of using 4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine in lab experiments is its versatility. It can be used for various applications, including as a fluorescent probe, photosensitizer, and anticancer agent. It is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for research on 4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and microbial infections. Another direction is to explore its use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies can be conducted to elucidate its mechanism of action and optimize its properties for various applications.
合成法
The synthesis of 4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine involves the reaction of 4,6-dimethyl-2-thiouracil with 10-chloro-10H-phenothiazine-2-carbonyl chloride in the presence of a base. The reaction yields the desired product, which can be purified by column chromatography.
科学的研究の応用
4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine has been the subject of various scientific research studies due to its potential applications in different fields. It has been investigated for its anticancer, antimicrobial, and antioxidant activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
特性
製品名 |
4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine |
|---|---|
分子式 |
C22H17N3OS2 |
分子量 |
403.5 g/mol |
IUPAC名 |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-phenothiazin-10-ylmethanone |
InChI |
InChI=1S/C22H17N3OS2/c1-12-11-13(2)24-21-18(12)19(23)20(28-21)22(26)25-14-7-3-5-9-16(14)27-17-10-6-4-8-15(17)25/h3-11H,23H2,1-2H3 |
InChIキー |
NSVGTAHXUYYWJY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)N)C |
正規SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304222.png)




